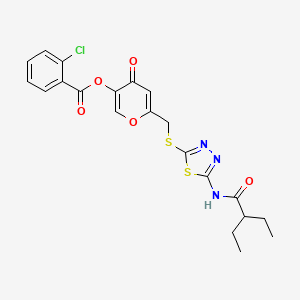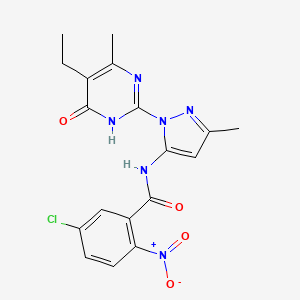![molecular formula C21H24N6O2 B2631599 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034468-92-1](/img/structure/B2631599.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a derivative of 1,2,4-triazolo[4,3-b]pyridazine . It’s part of a class of compounds that have been studied for their potential applications in various fields, especially in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with bifunctional compounds under different experimental settings . The chemical structures of the synthesized compounds are characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring . This ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring .Scientific Research Applications
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Researchers have explored their effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. These compounds interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Further studies are needed to optimize their efficacy and safety profiles .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. It has been evaluated for its effectiveness against various strains, including Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting microbial cell membranes or interfering with essential metabolic pathways. These findings suggest its potential use in developing novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazines have demonstrated analgesic (pain-relieving) and anti-inflammatory properties. They modulate pain pathways and reduce inflammation by inhibiting pro-inflammatory enzymes. These effects make them interesting candidates for pain management and treating inflammatory conditions .
Antioxidant Activity
The compound exhibits antioxidant properties, protecting cells from oxidative stress and free radical damage. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions. Researchers are investigating its potential as a natural antioxidant or as an adjunct therapy .
Enzyme Inhibitors
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines act as enzyme inhibitors, targeting specific enzymes involved in various biological processes. Examples include carbonic anhydrase inhibitors (used in glaucoma treatment), cholinesterase inhibitors (relevant for Alzheimer’s disease), and alkaline phosphatase inhibitors. These inhibitors have therapeutic implications in diverse areas .
Antiviral Properties
Triazolothiadiazines have been investigated for their antiviral activity against RNA and DNA viruses. They interfere with viral replication, entry, or assembly. While more research is needed, these compounds hold promise as potential antiviral agents .
properties
IUPAC Name |
4-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c28-20(21(9-12-29-13-10-21)16-4-2-1-3-5-16)23-17-8-11-26(14-17)19-7-6-18-24-22-15-27(18)25-19/h1-7,15,17H,8-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPARYXNKVJPSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)
![7-methyl-8-phenyl-2-((pyridin-2-ylmethyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2631523.png)


![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)
![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)



![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)